molecular formula C16H23N5O2 B7145701 N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propan-2-ylpyrazole-3-carboxamide

N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B7145701
M. Wt: 317.39 g/mol
InChI Key: RWOHFVBFWIEBTG-UHFFFAOYSA-N
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Description

N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propan-2-ylpyrazole-3-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of oxadiazole, cyclopentyl, and pyrazole moieties, which contribute to its distinctive chemical behavior and reactivity.

Properties

IUPAC Name

N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-4-13-18-15(20-23-13)16(8-5-6-9-16)19-14(22)12-7-10-17-21(12)11(2)3/h7,10-11H,4-6,8-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOHFVBFWIEBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2(CCCC2)NC(=O)C3=CC=NN3C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propan-2-ylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with an ester or acid chloride under acidic or basic conditions.

    Attachment of the cyclopentyl group: The oxadiazole intermediate is then reacted with a cyclopentyl halide in the presence of a base to form the cyclopentyl-substituted oxadiazole.

    Formation of the pyrazole ring: The final step involves the reaction of the cyclopentyl-substituted oxadiazole with a suitable hydrazine derivative to form the pyrazole ring, followed by acylation to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propan-2-ylpyrazole-3-carboxamide
  • N-[1-(5-ethyl-1,2,4-thiadiazol-3-yl)cyclopentyl]-2-propan-2-ylpyrazole-3-carboxamide
  • N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-propan-2-ylpyrazole-3-carboxamide

Uniqueness

N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propan-2-ylpyrazole-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

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